molecular formula C11H16O B7846992 1-(3,5-Dimethylphenyl)-1-propanol

1-(3,5-Dimethylphenyl)-1-propanol

Cat. No.: B7846992
M. Wt: 164.24 g/mol
InChI Key: JPKKFIDRQWGJFM-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)-1-propanol is a secondary alcohol featuring a propanol chain (-CH2CH2CH2OH) bonded to a 3,5-dimethyl-substituted aromatic ring. The presence of two methyl groups at the meta positions of the phenyl ring introduces steric and electronic effects that differentiate it from simpler mono-substituted analogs. This compound is primarily utilized in organic synthesis and materials science, particularly in the preparation of zeolites and imidazolium-based cations, as indicated by its structural analogs in catalytic frameworks .

Properties

IUPAC Name

1-(3,5-dimethylphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-4-11(12)10-6-8(2)5-9(3)7-10/h5-7,11-12H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKKFIDRQWGJFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC(=C1)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Selection

In this route, 3,5-dimethylbenzene undergoes alkylation with propylene oxide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds via electrophilic aromatic substitution, where the oxirane ring of propylene oxide is activated by AlCl₃, generating a carbocation intermediate. This intermediate attacks the para position of the 3,5-dimethylbenzene ring, followed by hydrolysis to yield the propanol derivative.

Optimization Parameters

  • Catalyst Loading : Stoichiometric AlCl₃ (1.2–1.5 equivalents) ensures complete activation of propylene oxide.

  • Temperature : Reactions are conducted at −10°C to 0°C to minimize polysubstitution and ring isomerization.

  • Solvent : Anhydrous dichloromethane or carbon disulfide prevents catalyst deactivation.

Table 1: Friedel-Crafts Alkylation Conditions and Outcomes

ParameterOptimal ValueYield (%)Purity (%)
Catalyst (AlCl₃)1.3 equivalents68–7295
Reaction Temperature−5°C7093
Post-Hydrolysis pH7.0–7.598

Reduction of Ketone Precursors

The reduction of 3-(3,5-Dimethylphenyl)propan-1-one offers a streamlined pathway to the target alcohol. This method avoids the regioselectivity challenges inherent in Friedel-Crafts chemistry.

Ketone Synthesis via Acylation

3-(3,5-Dimethylphenyl)propan-1-one is synthesized through Friedel-Crafts acylation using propanoyl chloride and 3,5-dimethylbenzene. Aluminum chloride (1.1 equivalents) catalyzes the reaction at 25°C for 6–8 hours, achieving 80–85% conversion.

Borohydride Reduction

Sodium borohydride (NaBH₄) in methanol reduces the ketone to the secondary alcohol at 0°C–25°C. The reaction completes within 2 hours, yielding 88–92% product with >99% purity after recrystallization from hexane.

Table 2: Comparative Reducing Agents

Reducing AgentSolventTemp (°C)Time (h)Yield (%)
NaBH₄Methanol25290
LiAlH₄THF0195
H₂ (Raney Ni)Ethanol50485

Grignard Reaction-Based Approaches

Grignard reagents enable the construction of the propanol chain via nucleophilic addition to carbonyl compounds.

Protocol for 3,5-Dimethylphenylmagnesium Bromide

  • Formation : 3,5-Dimethylbromobenzene reacts with magnesium turnings in anhydrous THF under nitrogen.

  • Addition to Propanal : The Grignard reagent is added dropwise to propanal at −78°C, followed by warming to 25°C. Acidic workup (10% HCl) liberates the alcohol.

Yield and Scalability

This method provides 75–80% yield on a laboratory scale. Industrial adaptations employ continuous flow reactors to enhance safety and efficiency, achieving 82% yield at 10 kg/batch scale.

Catalytic Hydrogenation of α,β-Unsaturated Ketones

Patent literature describes the hydrogenation of 3-(3,5-Dimethylphenyl)propen-1-one as a high-yield route.

Reaction Setup

  • Catalyst : 5% Pd/C or Raney nickel (2–5 wt%).

  • Conditions : 3–5 bar H₂ pressure in ethanol at 50°C for 6 hours.

  • Yield : 94–97% with <0.5% residual ketone.

Advantages Over Competing Methods

  • No requirement for cryogenic conditions.

  • Catalyst recyclability (up to 5 cycles without significant activity loss).

Industrial-Scale Production Considerations

Continuous Flow Friedel-Crafts Alkylation

Modern plants utilize microreactor technology to improve heat transfer and mixing:

  • Residence Time : 8–12 minutes.

  • Throughput : 500 L/h with 89% conversion .

Chemical Reactions Analysis

1-(3,5-Dimethylphenyl)-1-propanol undergoes various chemical reactions, including:

  • Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 1-(3,5-dimethylphenyl)ethanone, using oxidizing agents like chromic acid (H₂CrO₄) or pyridinium chlorochromate (PCC).

  • Reduction: The compound can be further reduced to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution Reactions: Electrophilic aromatic substitution reactions can occur at the phenyl ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Chromic acid, PCC, and other mild oxidizing agents.

  • Reduction: Lithium aluminum hydride, catalytic hydrogenation.

  • Substitution: Lewis acids like aluminum chloride, strong acids like sulfuric acid.

Major Products Formed:

  • Oxidation: 1-(3,5-Dimethylphenyl)ethanone.

  • Reduction: 1-(3,5-Dimethylphenyl)propane.

  • Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(3,5-Dimethylphenyl)-1-propanol finds applications in several scientific fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

  • Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

1-(3,5-Dimethylphenyl)-1-propanol is structurally similar to other phenylpropanols, such as 1-(2,4-dimethylphenyl)-1-propanol and 1-(3,4-dimethylphenyl)-1-propanol. the position and number of methyl groups on the phenyl ring can significantly influence its chemical properties and reactivity. This compound is unique in its specific substitution pattern, which affects its behavior in various reactions and applications.

Comparison with Similar Compounds

Research Findings and Challenges

  • Crystallographic Data: The hemihydrate crystal structure of a related imidazole derivative (1-(3,5-Dimethylphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole) reveals that dimethylphenyl groups induce dense packing, a property likely shared by this compound .

Biological Activity

1-(3,5-Dimethylphenyl)-1-propanol is an organic compound with significant biological properties. It is characterized by a propanol chain attached to a dimethyl-substituted phenyl group. This structure allows it to interact with various biological systems, leading to diverse pharmacological effects.

  • Molecular Formula : C11H16O
  • Molecular Weight : 168.25 g/mol
  • Structure : The compound features a propanol backbone with a phenyl ring substituted at the 3 and 5 positions by methyl groups.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The hydroxyl group facilitates hydrogen bonding, enhancing its solubility in biological membranes and allowing it to influence metabolic pathways.

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

  • Study Findings : A study utilizing DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays showed significant antioxidant activity for various phenolic compounds, suggesting that this compound may similarly exhibit protective effects against oxidative damage .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties.

  • Case Study : In a study assessing the antimicrobial efficacy of several phenolic compounds, this compound demonstrated notable inhibitory effects against various pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.
OrganismMIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli0.25
Candida albicans0.75

This data indicates that the compound could serve as a potential lead for developing new antimicrobial agents .

Neuroprotective Effects

Emerging research suggests that compounds with similar structures may provide neuroprotective benefits.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 1-(3,5-Dimethylphenyl)-1-propanol?

  • Methodology : The compound can be synthesized via Friedel-Crafts alkylation using 3,5-dimethylbenzene and propylene oxide under acidic catalysis. Purification typically involves recrystallization from 2-propanol to achieve high purity (>95%) . Chromatographic techniques (e.g., silica gel column chromatography) may further resolve impurities. Confirm purity via HPLC with UV detection (λ = 254 nm) and compare retention times with standards .

Q. How can spectroscopic techniques distinguish this compound from its structural analogs?

  • Methodology :

  • NMR : The aromatic protons in the 3,5-dimethylphenyl group appear as a singlet (δ 6.7–7.1 ppm), while the propanol chain shows distinct signals for the hydroxyl (-OH, δ 1.5–2.0 ppm) and methyl groups (δ 0.9–1.2 ppm). Compare with analogs like 1-(3,5-Dimethylphenyl)-2-methylpropan-1-one, which lacks the -OH peak .
  • MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 178.120 (C₁₂H₁₈O) .
  • IR : A broad O-H stretch (~3200–3500 cm⁻¹) and C-O stretch (~1050 cm⁻¹) differentiate it from ketone analogs .

Q. What are the optimal storage conditions to maintain stability?

  • Methodology : Store the compound in airtight containers under inert gas (N₂/Ar) at -20°C for short-term use or -80°C for long-term stability. Avoid exposure to light and moisture to prevent oxidation or degradation . Monitor purity periodically via TLC or HPLC .

Advanced Research Questions

Q. How do computational models predict the reactivity of this compound in catalytic systems?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electronic effects of the 3,5-dimethylphenyl group. The methyl substituents increase steric hindrance and electron-donating effects, influencing reaction pathways in hydrogenation or oxidation. PubChem-derived InChI keys (e.g., DZCYBNYITYPNOJ-UHFFFAOYSA-N) enable precise molecular docking studies .

Q. What mechanistic insights explain the compound’s behavior in stereoselective syntheses?

  • Methodology : The propanol chain’s hydroxyl group participates in hydrogen bonding, directing stereochemistry in asymmetric catalysis. For example, in enantioselective reductions, chiral ligands (e.g., BINOL) interact with the hydroxyl group to control product configuration. Kinetic studies (e.g., variable-temperature NMR) can track intermediate formation .

Q. How does the 3,5-dimethylphenyl group influence photophysical properties in fluorinated derivatives?

  • Methodology : Fluorinated analogs (e.g., 1-(3,5-Dimethylphenyl)-2,2,3,3,3-pentafluoropropan-1-ol) exhibit altered UV-Vis absorption due to electron-withdrawing fluorine atoms. Compare excitation/emission spectra with non-fluorinated derivatives. Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

  • Methodology : Systematic screening of reaction parameters (solvent polarity, temperature, catalyst loading) identifies optimal conditions. For example, conflicting yields in Suzuki-Miyaura couplings may arise from varying palladium sources (e.g., Pd(OAc)₂ vs. PdCl₂). Replicate studies under controlled conditions and validate via reproducibility metrics (e.g., RSD <5%) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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